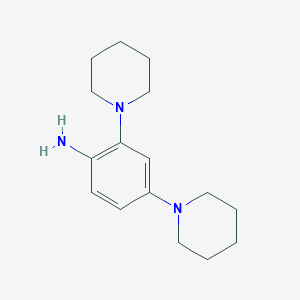

2,4-Di(piperidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-di(piperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3/c17-15-8-7-14(18-9-3-1-4-10-18)13-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRDROHURUMVLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Di(piperidin-1-yl)aniline is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which includes two piperidine rings attached to an aniline core, contributing to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The piperidine rings enhance the compound's solubility and reactivity, making it a suitable candidate for various biological applications.

Piperidine derivatives, including this compound, are known for their interaction with various biological targets:

- Enzyme Inhibition : Many piperidine compounds act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology .

- Cellular Pathways : These compounds can influence cellular signaling pathways, particularly those involved in cell proliferation and apoptosis. For instance, they have been shown to modulate the activity of CDC42, a protein involved in cell cycle regulation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with tumor growth .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 was calculated to be approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

Research Findings

Recent literature reviews have summarized the pharmacological profiles of piperidine derivatives. Key findings include:

- Neuroprotective Effects : Compounds similar to this compound have shown promise in treating neurodegenerative diseases by inhibiting AChE and enhancing cholinergic signaling .

- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development as a therapeutic agent targeting various diseases .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2,4-Di(piperidin-1-yl)aniline lies in its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit cell cycle kinases such as CDK2 and CDK4, which are crucial for cancer cell growth and survival .

Case Study:

A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by targeting specific mutations in the epidermal growth factor receptor (EGFR), which is often implicated in various cancers . The compound showed a favorable toxicity profile compared to traditional chemotherapeutics.

Inhibition of Protein Kinases

The compound has also been investigated for its ability to inhibit protein kinases involved in signaling pathways that regulate cell proliferation and survival. For example, it has been observed to inhibit the p21-activated kinase 4 (PAK4), which is associated with cancer progression .

Data Table: Inhibition Potency of Related Compounds

| Compound Name | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | PAK4 | < 1 | |

| Compound A | CDK2 | < 0.5 | |

| Compound B | CDK4 | < 0.3 |

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Studies have reported that derivatives of this compound exhibit substantial antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:

In vitro assays demonstrated that certain derivatives showed promising results when tested against resistant bacterial strains, indicating potential for development as new antimicrobial agents.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound suggests potential applications in treating neurological disorders. The piperidine ring is known for its role in enhancing the central nervous system activity of compounds. Preliminary studies indicate that related compounds may exhibit analgesic and anti-inflammatory properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.